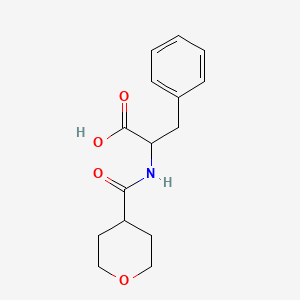

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Oxan-4-ylformamido)-3-phenylpropanoic acid” is a chemical compound with the CAS Number: 1516949-42-0. It has a molecular weight of 201.22 . The IUPAC name for this compound is N-(tetrahydro-2H-pyran-4-ylcarbonyl)alanine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis

The compound has a molecular weight of 201.22 . It’s a powder at room temperature . The predicted properties include a boiling point of 257.52°C, a melting point of 54.48°C, and a vapor pressure of 0.00965 mm Hg at 25°C .Scientific Research Applications

Computational Peptidology and Density Functional Theory

Research involving 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid and related peptides has been conducted in the field of computational peptidology. A study used conceptual density functional theory to calculate molecular properties and structures of new antifungal tripeptides, which included derivatives of this compound. This approach was effective in predicting the reactivity descriptors and bioactivity scores for these peptides, contributing valuable insights for drug design (Flores-Holguín et al., 2019).

Corrosion Inhibition Studies

Another significant application is in the field of corrosion inhibition. A study focused on the inhibition performance of synthesized amino acid compounds, including this compound (OYPA), on mild steel in hydrochloric acid solution. This research utilized electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to explore the adsorption mechanism and effectiveness of these compounds in protecting against corrosion (Yadav et al., 2016).

Application in Molecular Docking Studies

The compound has also been studied for its role in molecular docking. For instance, a series of biphenyl ester derivatives, including this compound, were synthesized and analyzed for their anti-tyrosinase activities. The study incorporated crystallographic and spectral analysis along with molecular docking to assess their inhibitory effects, revealing that these derivatives can effectively bind to the active sites of enzymes (Kwong et al., 2017).

Biosynthesis in Microorganisms

Moreover, the compound's role in biosynthesis has been explored. In a study, an artificial biosynthetic pathway in Escherichia coli was developed to yield phenylpropanoic acids, such as this compound, from simple carbon sources. This approach has significant implications for pharmaceutical applications and food ingredients, demonstrating a method for producing complex plant secondary metabolites derived from phenylpropanoic acids (Kang et al., 2012).

Use in Solar Cell Devices

The compound has also been investigated in the context of solar cell devices. A study involving donor-acceptor organic dyes, which included derivatives of this compound, demonstrated its application in improving solar cell efficiency. The study provided insights into the regeneration rate constants and efficiency optimization for solar cells (Robson et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

2-(oxane-4-carbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(12-6-8-20-9-7-12)16-13(15(18)19)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUWRUWGKUAOEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)

![N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)

![5-[(4R)-2-(1H-Imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2401081.png)

![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)

![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)